molecular formula C14H12N2O6S B10978340 Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate

Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate

Cat. No. B10978340
M. Wt: 336.32 g/mol
InChI Key: UDDYYKOGDMOYDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C14H11NO4S It is a derivative of benzoic acid and is characterized by the presence of a nitrophenyl sulfonyl group attached to the amino group of the benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate typically involves the reaction of methyl 2-aminobenzoate with 2-nitrobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to ensure complete reaction

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and automated processes to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base

    Hydrolysis: Acidic or basic aqueous solutions

Major Products Formed

    Reduction: Methyl 2-{[(2-aminophenyl)sulfonyl]amino}benzoate

    Substitution: Various substituted benzoates depending on the nucleophile used

    Hydrolysis: 2-{[(2-nitrophenyl)sulfonyl]amino}benzoic acid

Scientific Research Applications

Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a drug candidate or as a precursor for the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitrophenyl sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, potentially leading to inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-{[(4-nitrophenyl)sulfonyl]amino}benzoate
  • Methyl 2-{[(2-methoxyphenyl)sulfonyl]amino}benzoate
  • Methyl 2-{[(2-chlorophenyl)sulfonyl]amino}benzoate

Uniqueness

Methyl 2-{[(2-nitrophenyl)sulfonyl]amino}benzoate is unique due to the presence of the nitrophenyl sulfonyl group, which imparts distinct chemical and biological properties. This group can participate in specific chemical reactions, such as reduction and nucleophilic substitution, and may confer unique biological activity compared to other similar compounds.

properties

Molecular Formula

C14H12N2O6S

Molecular Weight

336.32 g/mol

IUPAC Name

methyl 2-[(2-nitrophenyl)sulfonylamino]benzoate

InChI

InChI=1S/C14H12N2O6S/c1-22-14(17)10-6-2-3-7-11(10)15-23(20,21)13-9-5-4-8-12(13)16(18)19/h2-9,15H,1H3

InChI Key

UDDYYKOGDMOYDB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.